molecular formula C23H20ClNO4 B11391802 N-(3-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(3-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11391802
M. Wt: 409.9 g/mol
InChI Key: YQQGHZNKSAJUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-CHLOROPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is a synthetic organic compound that belongs to the class of furochromen derivatives This compound is characterized by the presence of a chlorophenyl group, a trimethylfurochromen moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and a suitable catalyst such as aluminum chloride.

    Attachment of the acetamide group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and protein synthesis.

    Inducing oxidative stress: Leading to cell damage or apoptosis in certain cell types.

Comparison with Similar Compounds

N-[(3-CHLOROPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE can be compared with other similar compounds, such as:

    Furochromen derivatives: Compounds with similar furochromen core structures but different substituents.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group with varying functional groups.

    Acetamide derivatives: Compounds with the acetamide functional group attached to different aromatic or aliphatic moieties.

The uniqueness of N-[(3-CHLOROPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE lies in its specific combination of these structural elements, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H20ClNO4

Molecular Weight

409.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C23H20ClNO4/c1-12-7-18-21(22-20(12)13(2)11-28-22)14(3)17(23(27)29-18)9-19(26)25-10-15-5-4-6-16(24)8-15/h4-8,11H,9-10H2,1-3H3,(H,25,26)

InChI Key

YQQGHZNKSAJUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)Cl)C)C4=C1C(=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.